molecular formula C25H25N5O4 B14123688 8-(2,4-dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-(2,4-dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B14123688
M. Wt: 459.5 g/mol
InChI Key: KDOZATJWZNVWIY-UHFFFAOYSA-N
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Description

8-(2,4-Dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 8-(2,4-dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves several steps. One common synthetic route includes the following steps:

    Formation of the imidazo[2,1-f]purine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the 2,4-dimethoxyphenyl group: This step typically involves a substitution reaction where the dimethoxyphenyl group is introduced to the core structure.

    Addition of the methyl, phenyl, and propyl groups: These groups are added through a series of alkylation and arylation reactions.

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

8-(2,4-Dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOMe). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

8-(2,4-Dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2,4-dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 8-(2,4-dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include:

Properties

Molecular Formula

C25H25N5O4

Molecular Weight

459.5 g/mol

IUPAC Name

6-(2,4-dimethoxyphenyl)-4-methyl-7-phenyl-2-propylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C25H25N5O4/c1-5-13-28-23(31)21-22(27(2)25(28)32)26-24-29(21)15-19(16-9-7-6-8-10-16)30(24)18-12-11-17(33-3)14-20(18)34-4/h6-12,14-15H,5,13H2,1-4H3

InChI Key

KDOZATJWZNVWIY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5)N(C1=O)C

Origin of Product

United States

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